molecular formula C11H12O2S B6205432 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid CAS No. 1515017-02-3

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid

Cat. No.: B6205432
CAS No.: 1515017-02-3
M. Wt: 208.3
InChI Key:
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Description

The compound “2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid” is a derivative of 2H-1-Benzothiopyran, which is a heterocyclic compound containing a benzene ring fused to a thiopyran ring . The molecular formula of 2H-1-Benzothiopyran is C9H10S .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzothiopyran, a core structure in the compound of interest, consists of a benzene ring fused to a thiopyran ring . The exact structure of “this compound” would include additional functional groups attached to this core structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 2H-1-Benzothiopyran, the molecular weight is 150.241 . Other properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "thiophenol", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3,4-dihydro-2H-1-benzothiopyran", "a. Dissolve 2-hydroxybenzaldehyde (1.0 eq) and thiophenol (1.0 eq) in acetic anhydride (3.0 eq) and add a catalytic amount of sulfuric acid.", "b. Heat the reaction mixture at 100°C for 4 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water.", "d. Collect the solid product by filtration and wash it with water to obtain 3,4-dihydro-2H-1-benzothiopyran.", "Step 2: Reduction of 3,4-dihydro-2H-1-benzothiopyran", "a. Dissolve 3,4-dihydro-2H-1-benzothiopyran (1.0 eq) in dry ethyl acetate.", "b. Add sodium borohydride (2.0 eq) slowly to the reaction mixture with stirring at 0°C.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Quench the reaction by adding water slowly and then add hydrochloric acid (1.0 eq) to adjust the pH to 2.", "e. Extract the product with ethyl acetate and wash the organic layer with water.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 3: Synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid", "a. Dissolve the crude product from step 2 (1.0 eq) in acetic acid (10.0 eq).", "b. Add sodium acetate (1.5 eq) and heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and add sodium bicarbonate (1.5 eq) to adjust the pH to 7-8.", "d. Extract the product with ethyl acetate and wash the organic layer with water.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the pure product, 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid." ] }

1515017-02-3

Molecular Formula

C11H12O2S

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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